2-Hydroxy-6-methoxy-4-methylbenzaldehyde
Description
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Structure
3D Structure
Properties
CAS No. |
39503-23-6 |
|---|---|
Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-hydroxy-6-methoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(11)7(5-10)9(4-6)12-2/h3-5,11H,1-2H3 |
InChI Key |
HEAFAVIWDSGTMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C=O)O |
Origin of Product |
United States |
Overview of Key Academic Research Trajectories and Contributions
Academic research specifically detailing 2-Hydroxy-6-methoxy-4-methylbenzaldehyde is limited. However, the available information points to its primary role as a synthetic intermediate or a building block in the construction of more complex molecular architectures.
A key area where this structural framework is relevant is in the synthesis of pharmacologically active compounds. For instance, processes have been developed for synthesizing complex molecules that bind to hemoglobin, which utilize a 2-hydroxy-6-alkoxybenzaldehyde core structure. google.com In these multi-step syntheses, a compound like 2,6-dihydroxybenzaldehyde (B146741) is used as a starting material, where one hydroxyl group is selectively alkylated or etherified. google.com This highlights the potential of this compound as a valuable intermediate, where the methoxy (B1213986) and hydroxyl groups are pre-positioned for subsequent synthetic steps.
The synthesis of such specific isomers often involves ortho-formylation of appropriately substituted phenols. mdma.chorgsyn.orgorgsyn.org The regioselective introduction of an aldehyde group ortho to a hydroxyl group is a well-established strategy in organic synthesis, allowing for the creation of specific substitution patterns on the aromatic ring as seen in this compound.
Interactive Table: Comparison of Isomers
To understand the importance of specific substitution patterns, the table below compares the titular compound with a more widely researched isomer, 2-Hydroxy-4-methoxy-6-methylbenzaldehyde.
| Feature | This compound | 2-Hydroxy-4-methoxy-6-methylbenzaldehyde |
| CAS Number | Not readily available | 34883-08-4 sigmaaldrich.comnih.gov |
| Position of -OCH₃ | Carbon 6 | Carbon 4 nih.gov |
| Position of -CH₃ | Carbon 4 | Carbon 6 nih.gov |
| Known Research | Primarily as a synthetic intermediate scaffold. google.com | Investigated for its presence in natural products and potential biological activities. |
This comparison underscores how a simple transposition of two functional groups can lead to a vastly different profile in terms of natural occurrence, research focus, and established chemical identifiers.
Chemical Reactivity and Derivatization Studies of 2 Hydroxy 6 Methoxy 4 Methylbenzaldehyde
Fundamental Reaction Pathways and Mechanisms
The reactivity of 2-Hydroxy-6-methoxy-4-methylbenzaldehyde can be systematically examined by considering the characteristic reactions of each of its functional components.
The aldehyde group (-CHO) is the most prominent site for a variety of chemical transformations, including nucleophilic additions and redox reactions.
Condensation Reactions: The aldehyde functionality readily participates in condensation reactions, most notably aldol-type condensations. In these reactions, an enolate ion attacks the electrophilic carbonyl carbon of the aldehyde. A prime example is the Claisen-Schmidt condensation, which is discussed in detail in section 3.2.1 for the synthesis of chalcones.
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid. This transformation can be achieved using a range of common oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO₄) or chromic acid would yield 2-Hydroxy-6-methoxy-4-methylbenzoic acid.
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) effectively convert the aldehyde group to a hydroxymethyl group (-CH₂OH), resulting in the formation of (2-hydroxy-6-methoxy-4-methyl)methanol.
Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. By reacting this compound with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon-carbon double bond, yielding various styrene (B11656) derivatives. The specific structure of the resulting alkene depends on the R-groups attached to the ylide.
Wolff-Kishner Reduction: For the complete deoxygenation of the aldehyde group to a methyl group, the Wolff-Kishner reduction is a classic and effective method. The reaction involves two key steps: first, the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (NH₂NH₂), followed by heating the hydrazone with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. researchgate.netresearchgate.netnih.gov This process converts the -CHO group into a -CH₃ group, yielding 2-methoxy-1,5-dimethylphenol, with the evolution of nitrogen gas as a driving force for the reaction. youtube.com
Table 1: Summary of Aldehyde Group Reactions
| Reaction Type | Reagents | Functional Group Transformation | Product Structure |
|---|---|---|---|
| Oxidation | KMnO₄ or H₂CrO₄ | -CHO → -COOH | 2-Hydroxy-6-methoxy-4-methylbenzoic acid |
| Reduction | NaBH₄ or LiAlH₄ | -CHO → -CH₂OH | (2-hydroxy-6-methoxy-4-methyl)methanol |
| Wittig Reaction | Ph₃P=CHR | -C=O → -C=CHR | 2-Hydroxy-6-methoxy-4-methyl-styrene derivative |
| Wolff-Kishner | NH₂NH₂, KOH, heat | -CHO → -CH₃ | 2-methoxy-1,5-dimethylphenol |
Aromatic Ring Functionalization and Substitution Chemistry
Electrophilic aromatic substitution on the benzene (B151609) ring of this compound is strongly influenced by the directing effects of the four existing substituents. The hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are all activating, ortho-, para-directing groups. The aldehyde (-CHO) group is a deactivating, meta-directing group.
The positions on the ring are numbered starting from the aldehyde group at C1. The hydroxyl is at C2, the methoxy at C6, and the methyl at C4. The available positions for substitution are C3 and C5. The powerful activating and directing effects of the hydroxyl and methoxy groups overwhelmingly control the position of substitution. Both the -OH group (at C2) and the -OCH₃ group (at C6) strongly direct incoming electrophiles to their para position, which is C5. The ortho positions relative to these groups are either already substituted or sterically hindered. Therefore, electrophilic substitution is highly favored at the C5 position.
A key example is nitration. The nitration of similar structures, such as 2-methoxy-m-tolualdehyde, has been shown to result in the selective introduction of a nitro group (-NO₂) at the 5-position. Treatment of this compound with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would thus be expected to yield 2-Hydroxy-6-methoxy-5-nitro-4-methylbenzaldehyde. Similarly, halogenation with reagents like bromine (Br₂) in the presence of a Lewis acid would also be predicted to occur at the C5 position, yielding 5-Bromo-2-hydroxy-6-methoxy-4-methylbenzaldehyde.
The phenolic hydroxyl and the aryl methyl ether (methoxy) groups offer further opportunities for derivatization.
Hydroxyl Group Transformations: The acidic proton of the phenolic hydroxyl group can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide is a key intermediate in the Williamson ether synthesis . youtube.comwikipedia.org Reaction of the phenoxide with an alkyl halide (e.g., methyl iodide or ethyl bromide) results in O-alkylation, converting the hydroxyl group into an alkoxy group. masterorganicchemistry.comlibretexts.org For example, reacting the compound with methyl iodide in the presence of a base like K₂CO₃ would yield 2,6-Dimethoxy-4-methylbenzaldehyde.
Methoxy Group Transformations: The cleavage of the aryl methyl ether is a common transformation to unmask a phenolic hydroxyl group. This demethylation typically requires harsh conditions and strong reagents. researchgate.net Common methods include heating with strong acids like hydrobromic acid (HBr) or using potent Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane. researchgate.netreddit.comorganic-chemistry.org These reagents cleave the methyl-oxygen bond, converting the methoxy group back into a hydroxyl group, which would yield 2,6-Dihydroxy-4-methylbenzaldehyde.
Synthesis of Novel Derivatives and Analogues of this compound
The reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules, such as chalcones and Schiff bases, which are classes of compounds with significant research interest.
Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors in flavonoid biosynthesis and are commonly synthesized via the Claisen-Schmidt condensation . masterorganicchemistry.comtandfonline.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. beilstein-journals.org
In this context, this compound can react with various substituted acetophenones in the presence of a base (typically NaOH or KOH in an alcoholic solvent) to produce a wide array of chalcone (B49325) derivatives. The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily undergoes dehydration (elimination of a water molecule) to form the characteristic α,β-unsaturated ketone system of the chalcone core.
Table 2: Representative Chalcone Synthesis
| Acetophenone Reactant | Base/Solvent | Chalcone Product Name |
|---|---|---|
| Acetophenone | NaOH / Ethanol (B145695) | 1-(Phenyl)-3-(2-hydroxy-6-methoxy-4-methylphenyl)prop-2-en-1-one |
| 4'-Methoxyacetophenone | KOH / Methanol | 1-(4-Methoxyphenyl)-3-(2-hydroxy-6-methoxy-4-methylphenyl)prop-2-en-1-one |
| 4'-Chloroacetophenone | NaOH / Ethanol | 1-(4-Chlorophenyl)-3-(2-hydroxy-6-methoxy-4-methylphenyl)prop-2-en-1-one |
Schiff Base Ligand Formation
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. This compound, being a salicylaldehyde (B1680747) derivative, is an excellent substrate for the synthesis of Schiff base ligands.
The reaction involves the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the imine linkage (-CH=N-). The presence of the ortho-hydroxyl group is particularly significant, as it can form an intramolecular hydrogen bond with the imine nitrogen, stabilizing the molecule. reddit.com These salicylidene-type Schiff bases are renowned for their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. acs.org The phenolic oxygen and the imine nitrogen atoms act as donor sites, allowing the ligand to coordinate with metal centers.
By varying the amine component, a vast library of Schiff base ligands can be synthesized. For example, reaction with aniline (B41778) produces an N-phenyl imine, while reaction with ethylenediamine (B42938) can yield a tetradentate ligand capable of coordinating to a metal ion at two sites.
Heterocyclic Compound Synthesis Utilizing the Compound
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, primarily due to the strategic positioning of its hydroxyl and aldehyde functional groups. This arrangement facilitates cyclization reactions with a range of reagents to form stable, fused ring systems. The most prominent applications are in the synthesis of coumarins and chromenes, which are significant scaffolds in medicinal chemistry and materials science.
The Knoevenagel condensation is a cornerstone reaction for synthesizing coumarin (B35378) derivatives from salicylaldehydes. wikipedia.orgrsc.org This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, or malononitrile), followed by intramolecular cyclization and dehydration. sigmaaldrich.com For instance, the reaction with malonic acid in the presence of a base like pyridine (B92270) leads to the formation of a coumarin-3-carboxylic acid derivative. wikipedia.org Similarly, chromene derivatives can be synthesized through reactions with α,β-unsaturated compounds or via multi-step pathways involving condensation and subsequent cyclization. nih.govorganic-chemistry.org The reaction of salicylaldehydes with allenylphosphonates, for example, provides a facile route to phosphono-substituted chromenes. acs.org
Below is a table summarizing key heterocyclic syntheses involving substituted salicylaldehydes, which are analogous to the title compound.
| Heterocyclic System | Key Reagent(s) | Reaction Type | Catalyst/Conditions |
|---|---|---|---|
| Coumarins | Compounds with active methylene groups (e.g., Malonic acid, Diethyl malonate) | Knoevenagel Condensation | Basic catalyst (e.g., Piperidine, Pyridine) |
| Chromenes | α,β-Unsaturated compounds (e.g., Acrylonitrile, Acrylates) | Annulative Condensation / Baylis-Hillman Reaction | Base (e.g., DABCO, DMAP) |
| Flavones | Substituted Acetophenones | Knoevenagel Condensation followed by Oxidative Cyclization | Base, then an oxidizing agent (e.g., I₂) |
| Phosphono-Chromenes | Allenylphosphonates | Base-catalyzed reaction | DBU in DMSO |
Structure-Reactivity Relationship Investigations in this compound and its Analogues
The reactivity of this compound is profoundly influenced by the electronic effects of its substituents: the hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups. Understanding these relationships is key to predicting its behavior in chemical reactions compared to other substituted salicylaldehydes. nih.gov
All three substituents—hydroxyl, methoxy, and methyl—are electron-donating groups (EDGs). They increase the electron density of the benzene ring through resonance (-OH, -OCH₃) and inductive effects (-CH₃). This enhanced electron density, or activation, makes the aromatic ring more susceptible to electrophilic substitution. However, the primary influence of these groups is on the reactivity of the aldehyde and hydroxyl functionalities.
The electron-donating properties of the methoxy and methyl groups increase the nucleophilicity of the adjacent phenolic oxygen, facilitating its deprotonation in base-catalyzed reactions. This is crucial for initiating cyclization in the synthesis of heterocycles like coumarins and chromenes. Studies on variously substituted salicylaldehydes have shown that the presence of methoxy groups, particularly at the C4 and C6 positions, facilitates the formation of the coumarin ring. clockss.org Conversely, salicylaldehydes bearing electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), exhibit reduced reactivity in such cyclization reactions due to the decreased nucleophilicity of the hydroxyl group. beilstein-journals.org
The reactivity of the carbonyl carbon in the aldehyde group is also modulated. While the EDGs on the ring slightly decrease its electrophilicity by pushing electron density towards it, this effect is generally outweighed by the activation of the hydroxyl group in the key cyclization reactions. The steric hindrance from the ortho-methoxy and ortho-methyl groups may also play a role, potentially slowing the rate of nucleophilic attack on the aldehyde carbonyl compared to less substituted analogues like salicylaldehyde itself.
The following table outlines the expected relative reactivity of different substituted salicylaldehydes in a typical condensation reaction.
| Compound | Substituents | Electronic Effect | Expected Reactivity in Base-Catalyzed Cyclization |
|---|---|---|---|
| This compound | -OCH₃ (ortho), -CH₃ (para) | Strongly Activating (Electron-Donating) | High |
| Salicylaldehyde | None | Neutral (relative to others) | Moderate |
| 5-Nitrosalicylaldehyde | -NO₂ (para to -OH) | Strongly Deactivating (Electron-Withdrawing) | Low |
| 4-Methoxysalicylaldehyde | -OCH₃ (para to -OH) | Activating (Electron-Donating) | High |
Mechanistic Insights into Chemical Transformations
The chemical transformations of this compound are best understood by examining the reaction mechanisms of its core reactions, such as the Knoevenagel condensation for coumarin synthesis. mdpi.com
The mechanism for the Knoevenagel condensation proceeds through several distinct steps:
Enolate Formation: In the presence of a weak base (e.g., piperidine), the active methylene compound (e.g., diethyl malonate) is deprotonated to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.
Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound. This step forms a tetrahedral alkoxide intermediate.
Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst or a solvent molecule, to yield a β-hydroxy adduct.
Dehydration: The β-hydroxy adduct undergoes dehydration (elimination of a water molecule). This step is often spontaneous or promoted by heat and results in the formation of a carbon-carbon double bond, yielding a substituted 2-hydroxystyrene derivative.
Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group attacks the carbonyl of one of the ester groups in an intramolecular transesterification reaction. This cyclization forms the six-membered lactone ring characteristic of coumarins, eliminating a molecule of alcohol (e.g., ethanol if diethyl malonate was used).
A similar mechanistic rationale applies to the synthesis of chromenes. For example, the reaction of a salicylaldehyde with dimedone proceeds through a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization to form the chromane (B1220400) derivative. nih.gov These mechanisms highlight the dual role of the salicylaldehyde moiety, where the aldehyde group acts as an electrophile and the hydroxyl group acts as a nucleophile in the critical ring-forming step.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Structure and Interactions
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers profound insights into the molecular structure of 2-Hydroxy-6-methoxy-4-methylbenzaldehyde by identifying its functional groups and their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation by its specific chemical bonds. For aromatic aldehydes, characteristic peaks are expected. The vapor phase IR spectrum for the closely related isomer, 2-hydroxy-4-methoxybenzaldehyde (B30951), shows notable absorptions corresponding to O-H stretching of the hydroxyl group, C-H stretching of the aldehyde and aromatic ring, a strong C=O stretching of the aldehyde, and various C-O stretching and C=C bending vibrations from the aromatic ring and methoxy (B1213986) group. nist.gov While the specific spectrum for this compound is not detailed in the available literature, analogous vibrational modes would be anticipated, with slight shifts in frequency due to the different substitution pattern on the aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum for this compound would be expected to clearly show vibrations of the aromatic ring system and the C-C bonds of the methyl and aldehyde substituents.
A detailed experimental spectrum for this compound is not publicly available in the searched results. The data presented here is based on the known characteristic frequencies for its constituent functional groups.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | ~3200-3600 (broad) |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | ~3000-3100 |
| C-H Stretch (Aliphatic) | Methyl/Methoxy/Aldehyde | ~2850-3000 |
| C=O Stretch | Aldehyde | ~1650-1680 |
| C=C Stretch (Aromatic) | Benzene Ring | ~1450-1600 |
| C-O Stretch | Phenol/Methoxy | ~1000-1300 |
Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the precise molecular structure of organic compounds. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the aldehydic proton, the phenolic hydroxyl proton, the two aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the connectivity of the atoms.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Separate signals would be observed for the aldehydic carbonyl carbon, the aromatic carbons (with distinct shifts for those bonded to oxygen, the aldehyde, or the methyl group), the methoxy carbon, and the methyl carbon.
Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the searched literature. The data below is based on predicted values and analysis of closely related isomers like 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-3-methoxy-5-methylbenzaldehyde. rsc.orgrsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Proton | -OH (Phenolic) | ~11.0 - 12.0 (s, 1H) | N/A |
| Proton | -CHO (Aldehyde) | ~9.5 - 10.5 (s, 1H) | N/A |
| Proton | Aromatic-H | ~6.0 - 6.5 (2H) | N/A |
| Proton | -OCH₃ | ~3.8 (s, 3H) | N/A |
| Proton | -CH₃ | ~2.2 (s, 3H) | N/A |
| Carbon | C=O (Aldehyde) | N/A | ~190-195 |
| Carbon | Aromatic C-OH | N/A | ~160-165 |
| Carbon | Aromatic C-OCH₃ | N/A | ~160-165 |
| Carbon | Aromatic C-H | N/A | ~95-115 |
| Carbon | Aromatic C-CH₃ | N/A | ~140-145 |
| Carbon | Aromatic C-CHO | N/A | ~110-120 |
| Carbon | -OCH₃ | N/A | ~55-60 |
| Carbon | -CH₃ | N/A | ~20-25 |
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could further confirm the structure by showing correlations between coupled protons and between protons and their directly attached carbons, respectively. However, no specific 2D NMR studies for this compound were found.
Mass Spectrometry Techniques (GC-MS, LC-MS) for Purity and Identification
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is vaporized and separated from other components before being ionized and detected by the mass spectrometer. For this compound (molar mass: 166.17 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 166. nih.gov A prominent peak at m/z 165, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also commonly observed in such compounds. nih.gov Further fragmentation would likely involve the loss of a methyl group (-CH₃) or a formyl radical (-CHO).
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for less volatile compounds and often uses softer ionization techniques like Electrospray Ionization (ESI). In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ (m/z 167) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 165) in negative ion mode.
Table 3: Key Mass Spectrometry Data for 2-Hydroxy-4-methoxy-6-methylbenzaldehyde
| Technique | Ion | Expected m/z | Reference |
|---|---|---|---|
| GC-MS (EI) | [M]⁺ | 166 | nih.gov |
| GC-MS (EI) | [M-H]⁺ | 165 | nih.gov |
| LC-MS (ESI+) | [M+H]⁺ | 167 | |
| LC-MS (ESI-) | [M-H]⁻ | 165 |
Note: The GC-MS data is from the PubChem entry for this compound, which references the NIST Mass Spectrometry Data Center. nih.gov
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the substituted benzene ring and n→π* transitions associated with the carbonyl group of the aldehyde. The presence of the hydroxyl and methoxy groups as auxochromes influences the position and intensity of these absorption maxima (λmax). While a specific spectrum for this compound is not available, data for the related salicylaldehyde (B1680747) shows characteristic absorption peaks. nist.gov The substitution pattern of the target compound would be expected to cause a bathochromic (red) shift in these peaks.
X-ray Crystallography for Solid-State Structure and Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide precise bond lengths, bond angles, and details about intermolecular interactions, such as hydrogen bonding and crystal packing.
A search of crystallographic databases did not yield a determined crystal structure for this compound. However, the crystal structure of the isomer 2-hydroxy-4-methoxybenzaldehyde has been reported. researchgate.net That study revealed a monoclinic crystal system with space group P21/c, providing detailed information on its molecular conformation and hydrogen bonding patterns in the solid state. researchgate.net A similar analysis for the title compound would be necessary to definitively establish its solid-state architecture.
Advanced Optical and Electronic Property Characterization (e.g., Z-scan techniques for Nonlinear Optical Behavior)
The characterization of advanced optical and electronic properties, such as nonlinear optical (NLO) behavior, is crucial for applications in materials science and photonics. Techniques like the Z-scan method are employed to measure nonlinear absorption and nonlinear refraction. Molecules with a conjugated π-electron system and donor-acceptor groups, such as this compound, have the potential to exhibit NLO properties. The hydroxyl and methoxy groups act as electron donors, while the aldehyde group acts as an electron acceptor, creating a charge asymmetry that can enhance NLO responses. Currently, there is no specific literature available from the conducted searches that reports on the experimental measurement of NLO properties for this compound.
Chromatographic Methods for Separation and Quantification (HPLC, UPLC)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used.
These methods typically employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol or acetonitrile. Detection is commonly performed using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. While specific validated HPLC or UPLC methods for this compound are not detailed in the search results, methods for the closely related compound 2-hydroxy-4-methoxybenzaldehyde have been developed and validated. colab.wsresearchgate.net These methods can serve as a starting point for developing a robust analytical procedure for the title compound.
Table 4: Typical HPLC Parameters for Analysis of Related Hydroxy-methoxy-benzaldehydes
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | colab.wsresearchgate.net |
| Mobile Phase | Methanol/Acetonitrile and Water Gradient | colab.ws |
| Detection | UV Spectrophotometry | colab.ws |
| Flow Rate | ~1.0 mL/min | colab.ws |
Note: The parameters are based on methods developed for the isomer 2-hydroxy-4-methoxybenzaldehyde. colab.wsresearchgate.net
Theoretical and Computational Investigations of 2 Hydroxy 6 Methoxy 4 Methylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, providing insights that complement experimental findings. These computational methods are used to solve the Schrödinger equation for a given molecule, yielding information about its energy, structure, and various properties.
Density Functional Theory (DFT) Applications for Electronic and Vibrational Properties
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com For a molecule like 2-Hydroxy-6-methoxy-4-methylbenzaldehyde, a DFT analysis, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed. mdpi.com
This analysis would yield key electronic properties, including ionization potential, electron affinity, and chemical hardness. Furthermore, DFT is instrumental in predicting vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, researchers can assign specific spectral peaks to the corresponding molecular motions, such as the stretching of the C=O (carbonyl), O-H (hydroxyl), and C-O-C (ether) bonds, or the bending modes of the aromatic ring. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure.
Ab Initio Methods (e.g., MP2 for Hyperpolarizabilities)
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller–Plesset perturbation theory of the second order (MP2) is a common ab initio method used to incorporate electron correlation effects, which are neglected in more basic approaches like Hartree-Fock.
A key application of these methods is the calculation of nonlinear optical (NLO) properties, such as hyperpolarizability (β). A high hyperpolarizability value indicates a significant NLO response, which is crucial for applications in optoelectronics. For this compound, an MP2 calculation would quantify its potential as an NLO material by computing the components of the hyperpolarizability tensor.
Molecular Geometry Optimization and Conformational Analysis
Before calculating molecular properties, the most stable three-dimensional arrangement of the atoms, or its equilibrium geometry, must be determined. This is achieved through geometry optimization. The process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the lowest potential energy.
For a flexible molecule like this compound, which has rotatable bonds (e.g., the methoxy (B1213986) and aldehyde groups), conformational analysis is crucial. This involves exploring the potential energy surface by rotating these bonds to identify all stable conformers (local energy minima) and the transition states that separate them. The results would reveal the preferred spatial orientation of the substituent groups, which is influenced by factors like steric hindrance and intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic character of a molecule is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Frontier Molecular Orbital (FMO) theory is used to understand chemical reactivity.
HOMO: Represents the ability of a molecule to donate an electron. Its energy level is related to the ionization potential.
LUMO: Represents the ability of a molecule to accept an electron. Its energy level is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. An FMO analysis of this compound would map the distribution of these orbitals and calculate the energy gap, providing insights into the molecule's stability and reaction tendencies.
| Parameter | Description | Typical Calculated Value (Hypothetical) |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| Energy Gap (ΔE) | Difference between E_LUMO and E_HOMO | ~ 4.5 eV |
Note: The values in this table are hypothetical examples based on similar molecules and are for illustrative purposes only, as specific published data for this compound is not available.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. In this compound, these would be expected around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups.
Blue Regions: Indicate positive electrostatic potential, electron-poor areas. These are susceptible to nucleophilic attack. These would likely be found around the hydrogen atom of the hydroxyl group.
The MEP map is an invaluable tool for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most probable sites for chemical reactions. mdpi.com
Spectroscopic Property Prediction and Correlation with Experimental Data
A primary goal of computational chemistry is to predict spectroscopic data that can be validated against experimental measurements.
Vibrational Spectroscopy: As mentioned in section 5.1.1, DFT calculations can predict IR and Raman spectra. A study would present a table comparing the calculated vibrational frequencies (often scaled by a factor to correct for theoretical error) with experimentally measured frequencies, allowing for a definitive assignment of each vibrational mode.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range. The calculation yields the excitation energies and oscillator strengths for the transitions, which can be compared to an experimental UV-Vis spectrum to understand the electronic structure of the molecule. mdpi.com
| Vibrational Mode (Hypothetical) | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3350 | 3345 |
| C-H (Aldehyde) Stretch | 2850 | 2848 |
| C=O Stretch | 1680 | 1675 |
| Aromatic C=C Stretch | 1600 | 1598 |
| C-O (Methoxy) Stretch | 1250 | 1247 |
Note: This table is a hypothetical representation to illustrate how theoretical and experimental data would be correlated. Actual data is dependent on a specific computational study.
Biological Interactions and Bio Inspired Applications of 2 Hydroxy 6 Methoxy 4 Methylbenzaldehyde
Antimicrobial Efficacy and Mechanistic Studies
A review of available scientific literature did not yield specific studies detailing the antimicrobial efficacy or mechanistic actions of 2-Hydroxy-6-methoxy-4-methylbenzaldehyde. Research is more prominent for its isomers, such as 2-hydroxy-4-methoxybenzaldehyde (B30951), which has been investigated for various antimicrobial properties. However, data specifically corresponding to the this compound structure is not presently available in the reviewed literature.
Antifungal Activity against Plant Pathogens (e.g., Fusarium graminearum) and Mechanisms of Action (e.g., cell membrane disruption, inhibition of mycotoxin biosynthesis)
No specific research findings on the antifungal activity of this compound against the plant pathogen Fusarium graminearum or the related mechanisms of action were identified in the conducted literature search.
Antibiofilm and Antivirulence Properties against Bacterial Pathogens (e.g., Proteus mirabilis)
There is no available research in the reviewed scientific literature that investigates the antibiofilm or antivirulence properties of this compound against bacterial pathogens such as Proteus mirabilis.
Investigation of Cellular and Molecular Mechanisms (e.g., inhibition of exopolysaccharide production, urease, hemolysin, siderophores, motility)
No studies detailing the cellular and molecular mechanisms of this compound, such as its effect on exopolysaccharide production, urease, hemolysin, siderophores, or motility in bacterial pathogens, were found.
Enzyme Modulation and Inhibition Studies (e.g., tyrosinase, acetylcholinesterase in non-human systems)
Specific studies on the enzyme modulation or inhibition properties of this compound, including its effects on enzymes like tyrosinase or acetylcholinesterase, are not available in the current body of scientific literature. While other hydroxybenzaldehyde isomers have been studied as enzyme inhibitors, this specific compound has not been characterized in this context.
Antioxidant Activity and Radical Scavenging Mechanisms (in vitro investigations)
In vitro investigations into the antioxidant activity and radical scavenging mechanisms specifically for this compound have not been reported in the reviewed scientific literature. Research on the antioxidant potential of phenolic aldehydes is common, but data for this particular molecular structure is lacking.
Identification and Role in Natural Product Chemistry
The compound this compound is not widely documented as a prominent natural product. It is a structural isomer of well-known natural compounds like 2-hydroxy-4-methoxybenzaldehyde. While its common name, Atranol, is associated with lichen extracts, this name more accurately refers to 2,6-dihydroxy-4-methylbenzaldehyde, a related but different compound found in oakmoss absolute derived from the lichen Evernia prunastri mdpi.comresearchgate.netmdpi.comeuropa.eu. The specific compound this compound is available commercially as a chemical intermediate, but its role and prevalence in natural product chemistry are not well-established in existing literature. Another isomer, 4-Hydroxy-2-methoxy-6-methylbenzaldehyde, has been reported in Grosmannia wageneri nih.gov.
Isolation from Plant Sources (e.g., Decalepis arayalpathra, Decalepis hamiltonii, Hemidesmus indicus)
Scientific literature extensively documents the isolation of a related compound, 2-hydroxy-4-methoxybenzaldehyde, from the roots of Decalepis hamiltonii and Hemidesmus indicus. This isomer is a major component of the volatile oils of these plants. However, a thorough review of available research reveals no specific findings on the isolation of this compound from Decalepis arayalpathra, Decalepis hamiltonii, or Hemidesmus indicus.
Occurrence in Biological Matrices (e.g., propolis)
There is no scientific literature available that reports the occurrence of this compound in propolis.
Biosynthetic Pathway Elucidation in Organisms
The biosynthetic pathway for the closely related isomer, 2-hydroxy-4-methoxybenzaldehyde, is understood to proceed via the phenylpropanoid pathway, with Phenylalanine ammonia-lyase (PAL) identified as a key enzyme in its formation. However, the specific biosynthetic pathway for this compound has not been elucidated in any organism, and research on this specific metabolic route is not available.
Development of Bio-conjugates and Hybrid Molecules for Research Applications
A comprehensive search of scientific databases and research articles yields no information on the development of bio-conjugates or hybrid molecules involving this compound for any research applications.
Advanced Applications and Potential in Chemical Science
Utilization as a Building Block for Complex Organic Synthesis
The strategic placement of hydroxyl, methoxy (B1213986), and aldehyde functional groups on a benzene (B151609) ring makes substituted benzaldehydes valuable synthons in organic chemistry. Isomeric compounds such as 2-hydroxy-4-methoxybenzaldehyde (B30951) serve as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules. For instance, it is a precursor in the synthesis of certain natural products and heterocyclic compounds. The aldehyde group readily participates in reactions like Wittig, aldol (B89426), and Knoevenagel condensations, while the hydroxyl and methoxy groups can direct further electrophilic aromatic substitutions.
However, specific examples of complex molecules synthesized directly from 2-Hydroxy-6-methoxy-4-methylbenzaldehyde are not documented in prominent research. Its synthetic potential is inferred from its structure, but dedicated studies showcasing its application as a building block in total synthesis are currently unavailable.
Role in Biomass Conversion and Deoxygenation Processes
The upgrading of bio-oil, derived from the pyrolysis of lignocellulosic biomass, is a critical area of sustainable chemistry. Bio-oil is a complex mixture containing a high proportion of oxygenated aromatic compounds, which lowers its energy density and stability. To study the upgrading process, specifically hydrodeoxygenation (HDO), researchers use model compounds that represent the various components of bio-oil. researchgate.netresearchgate.net Phenols, guaiacols, and substituted benzaldehydes are common classes of model compounds for these studies. researchgate.netmdpi.com Catalytic HDO aims to remove oxygen atoms, typically as water, to produce more stable, energy-dense hydrocarbon fuels. mdpi.commdpi.com
While compounds like guaiacol, phenol, and furfural (B47365) are extensively studied in HDO processes researchgate.netresearchgate.net, there is no specific research available that employs this compound as a model compound for bio-oil upgrading or deoxygenation studies. Its behavior under typical HDO conditions with various catalysts (e.g., supported noble metals, metal sulfides) has not been reported.
Chemo/Biosensors and Detection Systems Development
The development of fluorescent and colorimetric sensors for detecting specific ions, molecules, or environmental conditions is a significant field in analytical and materials science. Molecules containing a fluorophore and a receptor unit are often designed for this purpose. Hydroxybenzaldehyde derivatives are frequently used to create Schiff base ligands, which can act as selective chemosensors. The imine (-C=N-) linkage and the phenolic hydroxyl group can coordinate with metal ions, leading to a detectable change in fluorescence or color. rsc.org
Despite the general utility of this class of compounds, a search of the scientific literature reveals no studies on the design, synthesis, or application of chemo- or biosensors derived from this compound.
Ligand Design in Coordination Chemistry for Material Science
The synthesis of coordination polymers and metal-organic frameworks (MOFs) is a cornerstone of modern material science, with applications in catalysis, gas storage, and sensing. nih.govmdpi.comnih.gov The properties of these materials are highly dependent on the structure of the organic ligands used to bridge metal centers. Schiff bases derived from the condensation of an aldehyde with a primary amine are particularly versatile ligands. sbmu.ac.irfigshare.com The resulting imine nitrogen and phenolic oxygen atoms of ligands from hydroxybenzaldehydes can chelate to a metal ion, forming stable complexes. sbmu.ac.ir By using diamines or other polyfunctional precursors, these ligands can be extended to form multidimensional coordination polymers. mdpi.com
While the synthesis of Schiff base ligands from isomers like 2-hydroxy-4-methoxybenzaldehyde and their subsequent complexation with transition metals (e.g., Cu(II), Ni(II)) are well-documented figshare.com, no specific examples involving ligands derived from this compound are found in the literature. The principles of coordination chemistry suggest its viability for creating such ligands, but experimental studies and characterization of the resulting metal complexes or materials have not been published.
Emerging Research Directions and Future Perspectives
Exploration of Undiscovered Reactivity and Catalysis
The reactivity of 2-Hydroxy-6-methoxy-4-methylbenzaldehyde is largely dictated by its functional groups: the aldehyde, the hydroxyl group, and the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring. While its fundamental reactions, such as the formation of hydrazones, are known, there is a vast, unexplored landscape of its chemical behavior and catalytic potential.
Future research will likely focus on:
Novel Catalytic Transformations: Investigating the compound's ability to act as a precursor for ligands in organometallic catalysis. The ortho-hydroxy and methoxy groups could form stable chelate complexes with various metal centers, leading to catalysts for reactions such as asymmetric synthesis, cross-coupling, and polymerization.
Advanced Hydrogenation/Hydrogenolysis: Building on studies of similar benzaldehydes, research could explore the selective hydrogenation of the aldehyde group or the hydrogenolysis of the methoxy or hydroxyl groups. For instance, studies on related compounds like vanillin have shown that various benzaldehydes can be transformed into valuable methylbenzenes using specialized catalysts like Palladium-Supported Surface-Oxidized Mo2C MXenes. acs.org Such transformations could yield a range of substituted phenols and cresols, which are important industrial intermediates.
Photocatalytic Reactions: The aromatic system suggests potential for engagement in photocatalytic cycles. Exploration of its behavior under irradiation in the presence of semiconductor photocatalysts could reveal novel synthetic pathways, contributing to light-driven organic synthesis. rsc.org
Advanced Computational and Data Science Integration in Research
Computational chemistry and data science offer powerful tools to predict and understand the behavior of this compound at a molecular level, accelerating research and discovery.
Advanced computational approaches can be pivotal in several areas:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the compound's optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net This data provides insight into its structural stability and spectroscopic characteristics.
Reactivity Prediction: Computational models can map the molecular electrostatic potential (MEP) and analyze frontier molecular orbitals (HOMO-LUMO) to predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net This allows for the rational design of new reactions.
Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra (UV-Vis), while Gauge-Including Atomic Orbital (GIAO) methods can calculate NMR chemical shifts. researchgate.net These simulations are invaluable for interpreting experimental data and confirming structural assignments.
Molecular Docking and Dynamics: To explore potential biological activity, molecular docking simulations can predict the binding affinity and orientation of the compound within the active sites of target proteins. Subsequent molecular dynamics simulations can then elucidate the stability and nature of the protein-ligand interactions over time.
| Computational Method | Application in Researching this compound |
|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure, stability, and electronic properties. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra to understand electronic transitions. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for electrophilic and nucleophilic attacks. researchgate.net |
| Molecular Docking | Prediction of binding modes and affinities to biological targets like enzymes or receptors. researchgate.net |
Green Synthesis and Sustainable Production Methodologies
The principles of green chemistry are increasingly guiding the development of synthetic processes to minimize environmental impact. Future research into the synthesis of this compound will prioritize sustainable methods.
Key areas for development include:
Use of Greener Solvents: Shifting from traditional volatile organic compounds to environmentally benign solvents like water, ethanol (B145695), or supercritical CO2. Studies on related aldehydes have demonstrated successful syntheses in aqueous media or ethanol. researchgate.net
Catalytic Routes: Employing heterogeneous or biocatalysts that can be easily recovered and reused, reducing waste and improving process efficiency.
Renewable Feedstocks: Investigating synthetic pathways that start from renewable bio-based materials rather than petroleum-derived precursors.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or photocatalysis, which can reduce reaction times and energy consumption. rsc.orgresearchgate.net A solar-driven approach, for example, has been used to produce aromatic aldehydes from mandelic acid derivatives, representing a highly sustainable production strategy. rsc.org
Development of Advanced Functional Materials Based on the Compound
The multifunctionality of this compound makes it an attractive building block for the synthesis of novel functional materials.
Potential applications in materials science include:
Polymer Chemistry: The aldehyde and hydroxyl groups can participate in polymerization reactions to form new classes of resins, polyesters, or polyacetals. Derivatives such as Schiff bases are known to be valuable as polymer stabilizers. researchgate.net
Metal-Organic Frameworks (MOFs): The compound can be modified to act as an organic linker for the construction of MOFs. The specific arrangement of its functional groups could lead to frameworks with tailored porosity and chemical properties for applications in gas storage, separation, or catalysis.
Sensory Materials: The phenolic and aldehyde moieties can interact with various analytes. By incorporating this molecule into a larger system, it could serve as the basis for chemosensors designed to detect specific ions or molecules through colorimetric or fluorometric changes.
Liquid Crystals: The rigid aromatic core and potential for derivatization suggest that molecules based on this scaffold could exhibit liquid crystalline properties, which are useful in display technologies.
Deepening Understanding of Biological Interaction Mechanisms in Model Systems
Isomers and related compounds of this compound have shown a range of biological activities, suggesting that this molecule may also possess interesting pharmacological properties. researchgate.net A critical future direction is to move beyond preliminary screening and elucidate the specific molecular mechanisms of its action in biological systems.
Future mechanistic studies should focus on:
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Hydroxy-6-methoxy-4-methylbenzaldehyde in laboratory settings?
- Answer : Proper handling requires wearing tightly sealed goggles, nitrile or neoprene gloves (selected based on breakthrough time testing by glove manufacturers), and respiratory protection in poorly ventilated areas . Storage must adhere to OSHA guidelines, with containers tightly closed to prevent oxidation or moisture ingress. Contaminated clothing should be removed immediately, and hands washed thoroughly after handling .
Q. How can researchers verify the purity of this compound when commercial sources lack analytical data?
- Answer : Analytical validation is critical. Use -NMR to confirm structural integrity (e.g., aldehyde proton at ~10 ppm) and HPLC (C18 column, UV detection at 280 nm) to quantify impurities. Cross-reference with published spectral databases (e.g., PubChem, HMDB) to identify discrepancies . For quantification, prepare calibration curves using certified reference standards.
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer : A one-step Friedel-Crafts alkylation or formylation of 3-methoxy-5-methylphenol is typical. Optimize reaction conditions (e.g., AlCl₃ catalyst, dichloromethane solvent at 0–5°C) to minimize byproducts like over-oxidized quinones. Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How should researchers design experiments to assess the photostability of this compound under varying light conditions?
- Answer : Conduct accelerated degradation studies using UV-Vis light chambers (e.g., ICH Q1B guidelines). Prepare samples in quartz cuvettes and monitor degradation kinetics via HPLC at intervals (0, 24, 48 hrs). Compare results with dark-control samples stored in amber vials. Structural changes can be analyzed using LC-MS to identify photoproducts .
Q. What methodological approaches resolve contradictions in reported solubility profiles across studies?
- Answer : Standardize solvent systems (e.g., DMSO, ethanol, water) and temperatures (25°C ± 0.5°C) for solubility testing. Use saturation shake-flask methods with HPLC quantification. For hydrophobic solvents, employ sonication to ensure equilibrium. Discrepancies may arise from residual impurities or polymorphic forms; thus, characterize crystallinity via XRD .
Q. How can the reactivity of the aldehyde group be modulated under different pH conditions for kinetic studies?
- Answer : In acidic media (pH < 3), the aldehyde undergoes protonation, enhancing electrophilicity for nucleophilic additions. In alkaline conditions (pH > 10), enolate formation may occur, altering reaction pathways. Use buffered solutions (phosphate/citrate) to maintain pH, and monitor reactions via in situ FTIR to track carbonyl stretching frequency shifts (~1700 cm⁻¹) .
Data Contradiction Analysis
Q. How to address conflicting literature on storage stability and incompatibilities?
- Answer : Cross-reference OSHA-compliant SDS sheets, which recommend airtight storage at room temperature . However, if degradation is observed, conduct stability-indicating assays (e.g., TGA for thermal decomposition, Karl Fischer titration for moisture uptake). Incompatibilities with strong oxidizers (e.g., HNO₃) should be validated via controlled mixing experiments under inert atmospheres .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
